molecular formula C29H29FN2O6 B11053902 2-(4-fluorophenyl)-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

2-(4-fluorophenyl)-4-hydroxy-N,N'-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

Cat. No.: B11053902
M. Wt: 520.5 g/mol
InChI Key: ICRZFWIAUZUDCT-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, hydroxy group, methoxyphenyl groups, and a cyclohexane ring with multiple functional groups.

Preparation Methods

The synthesis of 2-(4-FLUOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as DMF (dimethylformamide) and bases like sodium hydride, carried out under an argon atmosphere at elevated temperatures .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-FLUOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and methoxyphenyl groups allow it to bind to various receptors and enzymes, modulating their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl and methoxyphenyl derivatives, such as:

  • 1-(4-FLUOROPHENYL)-2-(2-METHOXYPHENYL)ETHANONE
  • 4-FLUORO-2-METHOXYBENZOIC ACID
  • 2-(4-FLUOROPHENYL)-4-METHOXY-6-OXOHEPTANOIC ACID

Compared to these compounds, 2-(4-FLUOROPHENYL)-4-HYDROXY-N1N3-BIS(2-METHOXYPHENYL)-4-METHYL-6-OXOCYCLOHEXANE-13-DICARBOXAMIDE has a more complex structure, which provides it with unique properties and a broader range of applications .

Properties

Molecular Formula

C29H29FN2O6

Molecular Weight

520.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-hydroxy-1-N,3-N-bis(2-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C29H29FN2O6/c1-29(36)16-21(33)25(27(34)31-19-8-4-6-10-22(19)37-2)24(17-12-14-18(30)15-13-17)26(29)28(35)32-20-9-5-7-11-23(20)38-3/h4-15,24-26,36H,16H2,1-3H3,(H,31,34)(H,32,35)

InChI Key

ICRZFWIAUZUDCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4OC)O

Origin of Product

United States

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